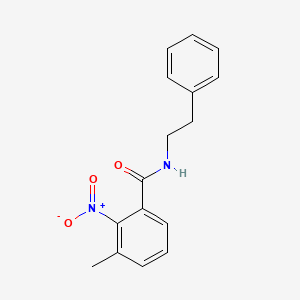
N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide, also known as BMDP, is a novel designer drug that belongs to the cathinone class. It has gained popularity in the research community due to its potential applications in medicinal chemistry and neuroscience. BMDP is a synthetic compound that is structurally similar to other psychoactive substances, such as amphetamines and cathinones.
Aplicaciones Científicas De Investigación
N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide has been shown to have potential applications in medicinal chemistry and neuroscience research. It has been found to exhibit a range of pharmacological activities, including dopamine and serotonin reuptake inhibition, and monoamine transporter activity. N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide has also been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory formation, and neuroprotection.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide has been shown to inhibit the reuptake of dopamine and serotonin, leading to an increase in their levels in the brain. This increase in neurotransmitter levels may be responsible for the psychoactive effects of N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide, such as euphoria, increased energy, and altered perception.
Biochemical and Physiological Effects:
N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide has been found to have a range of biochemical and physiological effects in animal models. Studies have shown that N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide can increase locomotor activity, induce hyperthermia, and alter the levels of various neurotransmitters in the brain. N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide in lab experiments is that it is a relatively new and unexplored compound, which provides researchers with the opportunity to discover new pharmacological activities and potential therapeutic applications. However, one limitation of using N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide is that it is a synthetic compound that may not accurately reflect the effects of natural compounds in the body. Additionally, the long-term effects of N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide on human health are not yet fully understood.
Direcciones Futuras
There are several future directions for research on N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide. One area of interest is the potential therapeutic applications of N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Another area of interest is the development of new analogs of N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide with improved pharmacological properties and reduced side effects. Additionally, further research is needed to understand the long-term effects of N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide on human health and to develop effective harm reduction strategies for individuals who use the compound.
In conclusion, N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide is a novel designer drug that has gained popularity in the research community due to its potential applications in medicinal chemistry and neuroscience. The synthesis method for N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide is simple and efficient, and the compound has been shown to exhibit a range of pharmacological activities. However, the long-term effects of N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide on human health are not yet fully understood, and further research is needed to develop effective harm reduction strategies for individuals who use the compound.
Métodos De Síntesis
N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide can be synthesized using a simple and efficient method that involves the reaction of 3,4,5-trimethoxybenzaldehyde with benzyl cyanide in the presence of a base catalyst. The resulting product is then reacted with acryloyl chloride to produce N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide. This synthesis method has been optimized to produce high yields of pure N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide, making it a cost-effective and efficient way of obtaining the compound for research purposes.
Propiedades
IUPAC Name |
(Z)-N-benzyl-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-24-16-9-14(10-17(25-2)18(16)22)8-15(11-20)19(23)21-12-13-6-4-3-5-7-13/h3-10,22H,12H2,1-2H3,(H,21,23)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQBUKFROSWGJX-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C(C#N)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C(/C#N)\C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5748684.png)
![N-(4-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5748686.png)




![3-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5748714.png)
![N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5748728.png)

![5-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-3-pyridinyl methyl carbonate](/img/structure/B5748740.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B5748745.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5748764.png)
